Epi-Lacosamide-d3 is a stable isotope-labeled analogue of Epi-Lacosamide, which itself is an impurity of Lacosamide, a third-generation antiepileptic medication. Lacosamide is primarily used for the treatment of partial-onset seizures and diabetic neuropathic pain. The deuterated form, Epi-Lacosamide-d3, is utilized in scientific research due to its stable isotope labeling properties, which enhance analytical precision in pharmacokinetic studies and drug metabolism investigations.
Epi-Lacosamide-d3 is synthesized from Lacosamide through a process that incorporates deuterium atoms into the molecular structure. Lacosamide belongs to the class of functionalized amino acids and exhibits properties typical of n-acyl-alpha amino acids and derivatives, making it a valuable compound in neuropharmacology . The compound has the Chemical Abstracts Service number 1795786-76-3 and is classified as a small organic molecule with applications in both clinical and research settings .
The synthesis of Epi-Lacosamide-d3 involves several critical steps to ensure high chemical and chiral purity. The general synthetic route includes:
This multi-step process ensures that Epi-Lacosamide-d3 retains the necessary structural integrity for its intended applications in research.
Epi-Lacosamide-d3 has the molecular formula with a molecular weight of approximately 253.312 g/mol . The compound's structure can be represented as follows:
The presence of deuterium enhances the stability of this compound compared to its non-deuterated counterparts, making it particularly useful for analytical purposes .
Epi-Lacosamide-d3 can undergo various chemical reactions typical of amides and functionalized amino acids:
These reactions are essential for modifying the compound for specific applications in research.
Epi-Lacosamide-d3 shares a similar mechanism of action with Lacosamide. It stabilizes hyperexcitable neuronal membranes by enhancing the slow inactivation of voltage-gated sodium channels. This mechanism inhibits repetitive neuronal firing and reduces long-term channel availability without affecting normal physiological functions . The compound's ability to selectively modulate sodium channel activity makes it valuable in understanding seizure mechanisms and developing antiepileptic therapies.
Epi-Lacosamide-d3 exhibits several notable physical and chemical properties:
These properties contribute to its utility in various analytical techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) .
Epi-Lacosamide-d3 has several important applications in scientific research:
These applications highlight the significance of Epi-Lacosamide-d3 in advancing our understanding of pharmacological dynamics and ensuring drug safety and efficacy.
Deuterated analogues of antiepileptic drugs (AEDs) such as Epi-Lacosamide-d3 are engineered to exploit the kinetic isotope effect (KIE), where replacing hydrogen with deuterium (²H) at metabolically vulnerable sites modulates drug metabolism without altering pharmacological activity. Lacosamide’s primary metabolic pathway involves CYP2C9, CYP2C19, and CYP3A4-mediated demethylation at its O-methyl group, forming the major inactive metabolite desmethyl-lacosamide [1] [3]. Strategic deuteration at this position (i.e., –OCD₃ instead of –OCH₃) aims to:
Epi-Lacosamide-d3 ((R)-2-acetamido-N-benzyl-3-methoxy-d₃-propanamide) synthesis adapts established lacosamide routes with deuterium incorporation at the methoxy group. Key approaches include:
Route 1: Chiral Pool Synthesis from D-Serine-d₃1. Deuterated Methanol Production:- Reduction of CO₂ with D₂ over Cu/ZnO/Al₂O₃ catalyst yields CD₃OH (>99% D).2. O-Methylation:- D-Serine + CD₃OH → Esterification (acid catalysis) → D-Serine methyl ester-d₃.3. N-Acetylation & Benzylation:- Acetic anhydride acetylation → N-acetyl-D-serine methyl ester-d₃.- Carbodiimide-mediated coupling with benzylamine yields Epi-Lacosamide-d3 [8].
Route 2: Late-Stage Isotope Exchange
Table 1: Comparison of Synthetic Routes for Epi-Lacosamide-d3
Method | Yield | Isotopic Purity | Key Advantage |
---|---|---|---|
Chiral Pool (D-Serine-d₃) | 62% | 99.5% D | High enantiopurity (>98% ee) |
Late-Stage Exchange | 48% | 98.2% D | Avoids chiral resolution steps |
Critical parameters for maximizing isotopic enrichment:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7